1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one
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Overview
Description
1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a hydroxy group, and a phenylprop-2-en-1-yl group attached to a dihydropyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the dihydropyridin-2-one core and the subsequent attachment of the cyclopropylmethyl and phenylprop-2-en-1-yl groups. One common method involves the base-catalyzed intramolecular cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides . The reaction conditions often include the use of aqueous alkali to facilitate the cycloaddition and cleavage of the cycloaddition products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bonds in the phenylprop-2-en-1-yl group can be reduced to form saturated derivatives.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(3-phenylprop-2-en-1-yl)cyclopropan-1-amine
- 4-phenyl-3a,4-dihydronaphtho[f]isoindolium salts
Uniqueness
1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylmethyl group adds steric hindrance, while the hydroxy and phenylprop-2-en-1-yl groups provide sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one |
InChI |
InChI=1S/C18H19NO2/c20-17-11-12-19(13-15-9-10-15)18(21)16(17)8-4-7-14-5-2-1-3-6-14/h1-7,11-12,15,20H,8-10,13H2 |
InChI Key |
LZJXRSLOJHSSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O |
Origin of Product |
United States |
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